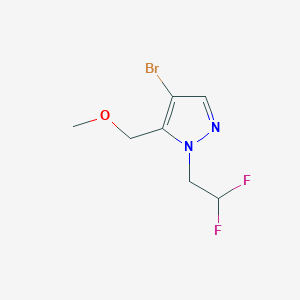

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole

Description

4-Bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by:

- 2,2-Difluoroethyl at the N1 position, enhancing lipophilicity and metabolic stability.

- Methoxymethyl at position 5, improving solubility compared to alkyl or aryl substituents .

This compound is part of a broader class of fluorinated pyrazoles, which are studied for applications in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name |

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2N2O/c1-13-4-6-5(8)2-11-12(6)3-7(9)10/h2,7H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSOVGUSHALRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NN1CC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester to form the pyrazole core.

Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the difluoroethyl group:

Introduction of the methoxymethyl group: The final step involves the alkylation of the pyrazole ring with methoxymethyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.

Chemical Reactions Analysis

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The difluoroethyl and methoxymethyl groups can influence its binding affinity and selectivity towards these targets, modulating its activity and potency.

Comparison with Similar Compounds

Substituent Variations at Position 5

Analysis :

Substituent Variations at N1

Analysis :

Halogen and Functional Group Modifications

Analysis :

Physical Properties

- Molecular Weight : The target compound (C₇H₉BrF₂N₂O) has a molecular weight of 241.04 g/mol, comparable to analogs like 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (225.03 g/mol) .

- Solubility : The methoxymethyl group likely improves solubility in polar solvents compared to ethoxymethyl or trifluoroethyl analogs .

Biological Activity

4-Bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom at position 4 and a methoxymethyl group at position 5 of the pyrazole ring, with a difluoroethyl substituent at position 1. This unique combination of substituents contributes to its biological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific activities of 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole have been investigated in various studies.

Table 1: Biological Activities of Pyrazole Derivatives

The biological activity of 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of inflammatory mediators.

- Cytokine Modulation : It can modulate the production of cytokines such as TNF-α and IL-6, leading to reduced inflammation and pain response.

- Antimicrobial Action : The presence of the difluoroethyl group enhances its interaction with bacterial cell membranes, increasing permeability and leading to cell death.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:

- Anti-inflammatory Studies : A study demonstrated that derivatives similar to 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole exhibited significant inhibition of TNF-α and IL-6 at concentrations as low as 10 µM. These findings suggest potential use in treating inflammatory diseases .

- Antimicrobial Efficacy : Research indicated that compounds with similar structures showed effective antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Potential : Preliminary investigations into the anticancer properties revealed that certain pyrazole derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.